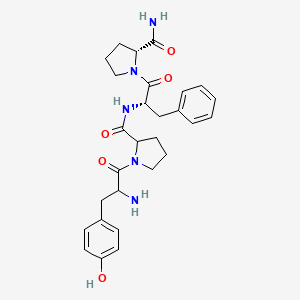

Tyr-Pro-L-Phe-D-Pro-NH2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tyr-Pro-L-Phe-D-Pro-NH2は、その潜在的な生物活性のために注目を集めている合成テトラペプチドです。この化合物は、チロシン、プロリン、フェニルアラニン、およびプロリンのアミノ酸で構成されており、後者はD配置です。C末端におけるD-プロリンの存在は、化合物の生物活性と安定性に影響を与える可能性がある注目すべき特徴です。

準備方法

合成経路と反応条件

Tyr-Pro-L-Phe-D-Pro-NH2の合成は、通常、固相ペプチド合成(SPPS)を伴います。この方法は、固体樹脂に固定された成長中のペプチド鎖に、保護されたアミノ酸を逐次的に付加することを可能にします。一般的な手順は以下のとおりです。

最初のアミノ酸の結合: 最初のアミノ酸(通常はチロシン)は樹脂に結合されます。

脱保護とカップリング: アミノ酸の保護基が除去され、次のアミノ酸(プロリン)が、N、N'-ジイソプロピルカルボジイミド(DIC)およびヒドロキシベンゾトリアゾール(HOBt)などのカップリング試薬を使用してカップリングされます。

繰り返し: 脱保護とカップリングの手順は、残りのアミノ酸(フェニルアラニンとD-プロリン)に対して繰り返されます。

切断と脱保護: 完成したペプチドは樹脂から切断され、トリフルオロ酢酸(TFA)などの試薬を使用して脱保護されます。

工業生産方法

This compoundなどのペプチドの工業生産では、SPPSを使用する自動ペプチド合成装置がしばしば使用されます。これらの機械は合成プロセスを合理化し、高純度で高収率のペプチドを効率的に生産することを可能にします。さらに、高速液体クロマトグラフィー(HPLC)などの精製技術を使用して、最終製品の品質を保証しています。

化学反応の分析

反応の種類

Tyr-Pro-L-Phe-D-Pro-NH2は、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: チロシン残基は、ジチロシンまたは他の酸化生成物を形成するために酸化される可能性があります。

還元: 還元反応は、ペプチドの修飾されたバージョンに存在する場合は、ジスルフィド結合を標的にすることができます。

置換: アミノ酸残基は、異なる生物活性を持つアナログを作成するために置換することができます。

一般的な試薬と条件

酸化: 過酸化水素または他の酸化剤は、制御された条件下で使用して、チロシン残基を酸化させることができます。

還元: ジチオスレイトール(DTT)などの還元剤を使用して、ジスルフィド結合を還元できます。

置換: アミノ酸の置換は、合成プロセス中に異なる保護されたアミノ酸を組み込むことによって、SPPSを使用して達成できます。

形成される主要な生成物

酸化: チロシンの酸化は、ジチロシンまたは他の酸化誘導体の形成につながる可能性があります。

還元: 還元反応は、通常、ジスルフィド結合の切断をもたらし、線状ペプチドを生成します。

置換: 置換反応は、アミノ酸配列が修飾されたペプチドアナログを生成します。

科学的研究の応用

Tyr-Pro-L-Phe-D-Pro-NH2は、以下を含むいくつかの科学研究応用があります。

化学: ペプチド合成および修飾技術の研究のためのモデル化合物として使用されます。

生物学: レセプター結合やシグナル伝達など、その潜在的な生物活性を調査しています。

医学: オピオイドペプチドとの構造的類似性による鎮痛効果など、その潜在的な治療用途を探求しています。

産業: ペプチドベースの薬物の開発に利用され、分析技術における参照標準として使用されています。

作用機序

Tyr-Pro-L-Phe-D-Pro-NH2の作用機序には、オピオイドレセプターなどの特定の分子標的との相互作用が含まれます。D-プロリン残基の存在は、ペプチドの安定性とこれらのレセプターへの親和性を高める可能性があります。レセプターに結合すると、ペプチドはシグナル伝達経路を調節し、鎮痛効果など、さまざまな生物学的効果をもたらす可能性があります。

類似の化合物との比較

類似の化合物

モルフィセプチン(Tyr-Pro-Phe-Pro-NH2): μオピオイドレセプターに非常に選択的なオピオイドアゴニストである非エンケファリンペプチド.

デルメンケファリン(Tyr-D-Met-Phe-His-Leu-Met-Asp-NH2): 強力なデルタオピオイドアゴニスト.

エンドモルフィン-1(Tyr-Pro-Trp-Phe-NH2): 効果的な鎮痛ペプチド.

独自性

This compoundは、D-プロリン残基の存在により独特です。これは、類似のペプチドと比較して、その生物活性と安定性に大きな影響を与える可能性があります。この構造的特徴は、ペプチドの酵素による分解に対する耐性を高め、レセプター結合親和性を向上させる可能性があります。

類似化合物との比較

Similar Compounds

Morphiceptin (Tyr-Pro-Phe-Pro-NH2): A nonenkephalin peptide that is an opioid agonist highly selective for mu opiate receptors.

Dermenkephalin (Tyr-D-Met-Phe-His-Leu-Met-Asp-NH2): A potent delta opioid agonist.

Endomorphin-1 (Tyr-Pro-Trp-Phe-NH2): An effective analgesic peptide.

Uniqueness

Tyr-Pro-L-Phe-D-Pro-NH2 is unique due to the presence of the D-proline residue, which can significantly influence its biological activity and stability compared to similar peptides. This structural feature can enhance the peptide’s resistance to enzymatic degradation and improve its receptor binding affinity.

特性

分子式 |

C28H35N5O5 |

|---|---|

分子量 |

521.6 g/mol |

IUPAC名 |

1-[2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2R)-2-carbamoylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C28H35N5O5/c29-21(16-19-10-12-20(34)13-11-19)27(37)33-15-5-9-24(33)26(36)31-22(17-18-6-2-1-3-7-18)28(38)32-14-4-8-23(32)25(30)35/h1-3,6-7,10-13,21-24,34H,4-5,8-9,14-17,29H2,(H2,30,35)(H,31,36)/t21?,22-,23+,24?/m0/s1 |

InChIキー |

LSQXZIUREIDSHZ-JULQRDMDSA-N |

異性体SMILES |

C1C[C@@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N)C(=O)N |

正規SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。